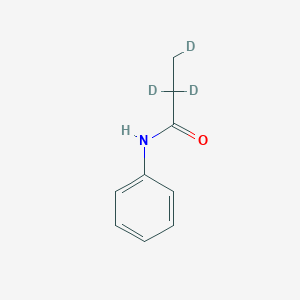

N-Phenylpropanamide-d3

Description

N-Phenylpropanamide-d3 (CAS: 1346598-63-7) is a deuterated analog of N-phenylpropanamide, where three hydrogen atoms are replaced with deuterium isotopes. This modification minimally alters its chemical reactivity but significantly impacts its mass spectral properties, making it invaluable as an internal standard in quantitative mass spectrometry (e.g., for analyzing fentanyl degradation products) . The molecular formula is inferred as C₉H₈D₃NO, with a molecular weight of ~169.2 g/mol (calculated by adding 3 Da to the parent compound’s mass). Its primary application lies in analytical chemistry, where its isotopic labeling allows precise quantification without chromatographic interference .

Properties

CAS No. |

1346598-63-7 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

152.21 g/mol |

IUPAC Name |

3,3,3-trideuterio-N-phenylpropanamide |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3 |

InChI Key |

ZTHRQJQJODGZHV-FIBGUPNXSA-N |

SMILES |

CCC(=O)NC1=CC=CC=C1 |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1 |

Synonyms |

Propionanilide-d3; N-Phenylpropionamide-d3; NSC 58952-d3; R 50977-d3; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpropanamide-d3 typically involves the reaction of deuterated propionic acid with aniline. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of N-Phenylpropanamide-d3 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions: N-Phenylpropanamide-d3 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Phenylpropanamide-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Pharmacology: Used to study the metabolic pathways and pharmacokinetics of drugs, particularly in the development of new analgesics and anesthetics.

Biochemistry: Employed in the investigation of enzyme mechanisms and protein-ligand interactions.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the synthesis of fine chemicals and intermediates for various industrial processes .

Mechanism of Action

The mechanism of action of N-Phenylpropanamide-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound provide a unique advantage in studying these interactions, as they can be traced using spectroscopic techniques. This allows for a detailed understanding of the binding and activity of the compound at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between N-Phenylpropanamide-d3 and selected analogs:

Detailed Comparative Analysis

Physicochemical Properties

- Polarity: N-Phenylpropanamide-d3 exhibits polarity similar to its non-deuterated analog due to the conserved amide and phenyl groups. In contrast, derivatives like 3-chloro-N-methyl-N-phenylpropanamide show increased polarity from electronegative chlorine, enhancing solubility in polar solvents .

- Mass Spectrometry: The +3 Da mass shift in N-Phenylpropanamide-d3 allows clear differentiation from non-deuterated analogs during LC-MS/MS analysis, a critical feature absent in compounds like N,N-Dimethyl-3-phenylpropanamide .

Notes

Data Limitations : Molecular weights for deuterated compounds are estimated based on isotopic substitution, as exact experimental values are unavailable in the provided evidence.

Contradictions : and confirm N-Phenylpropanamide-d3’s role as an internal standard, while other compounds lack such specificity, emphasizing divergent use cases.

Biological Activity

N-Phenylpropanamide-d3 is a deuterated derivative of N-phenylpropanamide, a compound that has garnered attention due to its potential biological activities, particularly in the context of opioid research and neuropharmacology. This article aims to explore the biological activity of N-Phenylpropanamide-d3, focusing on its pharmacological properties, molecular interactions, and implications in therapeutic applications.

N-Phenylpropanamide-d3 has the molecular formula C₉H₁₁D₃NO and is characterized by the presence of deuterium atoms, which can influence its metabolic stability and detection in biological systems. The compound is structurally related to various opioids, which play significant roles in pain management.

Opioid Receptor Interaction

Research indicates that N-Phenylpropanamide-d3 may exhibit interactions with the μ-opioid receptor (MOR), a key target in pain relief therapies. Studies have shown that compounds similar to N-Phenylpropanamide can modulate MOR activity, leading to analgesic effects. For instance, structural assessments have demonstrated that certain analogs can achieve stable binding poses with MOR, potentially enhancing their efficacy compared to traditional opioids like morphine and fentanyl .

Analgesic Properties

N-Phenylpropanamide-d3 has been identified as a degradation product of smoked fentanyl, suggesting its involvement in analgesic pathways. Its toxicological profile indicates that while it possesses analgesic properties, it may also present risks associated with opioid use, such as dependency and overdose. The compound's effects on pain modulation were evaluated in various animal models, demonstrating its potential as an analgesic agent .

Case Studies

- Analgesic Efficacy : In a study assessing the analgesic efficacy of opioid derivatives, N-Phenylpropanamide-d3 was tested alongside other compounds in the hot plate and writhing tests. While it exhibited some analgesic activity, it was less potent than morphine at equivalent doses .

- Toxicity Assessment : A toxicity evaluation revealed that higher doses of N-Phenylpropanamide-d3 could lead to significant lethality in animal models. This highlights the importance of dosage regulation when considering its therapeutic use .

Pharmacokinetics

Pharmacokinetic studies suggest that N-Phenylpropanamide-d3 has a relatively short half-life and limited oral bioavailability due to high first-pass metabolism. This necessitates further investigation into alternative delivery methods or formulation strategies to enhance its therapeutic potential .

Data Table: Summary of Biological Activity

Q & A

Q. What are the key considerations for synthesizing N-Phenylpropanamide-d3 with high isotopic purity?

Synthesis of deuterated compounds like N-Phenylpropanamide-d3 requires precise control of reaction conditions to minimize isotopic exchange and ensure >98% deuteration. A validated protocol involves:

- Using deuterated solvents (e.g., DMSO-d6) and reagents to prevent proton contamination .

- Monitoring reaction progress via nuclear magnetic resonance (NMR) spectroscopy, focusing on the disappearance of non-deuterated peaks (e.g., ¹H signals at 7.2–7.4 ppm for phenyl groups) .

- Purification via column chromatography with deuterium-stable stationary phases to maintain isotopic integrity .

Q. How can researchers confirm the structural integrity of N-Phenylpropanamide-d3 post-synthesis?

Structural validation requires a combination of analytical techniques:

- High-resolution mass spectrometry (HRMS): Verify molecular formula (e.g., [M+H]+ peak at m/z 195.12 for C9H8D3NO) .

- ¹³C NMR and ²H NMR: Confirm deuterium incorporation at specific positions (e.g., absence of ¹H signals at methyl groups) .

- Infrared spectroscopy (IR): Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) and compare with non-deuterated analogs to detect isotopic shifts .

Q. What isotopic effects should be accounted for in kinetic studies using N-Phenylpropanamide-d3?

Deuterium isotope effects (DIEs) can alter reaction rates and metabolic stability:

- Primary DIE: Slower cleavage of C-D bonds in metabolic pathways (e.g., cytochrome P450-mediated oxidation) compared to C-H bonds .

- Secondary DIE: Changes in reaction equilibria due to altered vibrational frequencies in deuterated molecules. Use computational models (e.g., DFT calculations) to predict and validate these effects .

Advanced Research Questions

Q. How can contradictions in stability data for N-Phenylpropanamide-d3 across studies be resolved?

Discrepancies often arise from methodological variability. A systematic approach includes:

- Controlled replication: Repeat experiments under identical conditions (solvent, temperature, pH) to isolate variables .

- Meta-analysis: Compare raw datasets from multiple studies to identify outliers or systematic biases (e.g., differences in HPLC calibration) .

- Cross-validation: Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm degradation products or isotopic leakage .

Q. What strategies optimize the use of N-Phenylpropanamide-d3 in in vivo pharmacokinetic studies?

To ensure reliable in vivo

- Dose calibration: Adjust for deuterium’s kinetic isotope effects (e.g., reduced metabolic clearance) using allometric scaling from preclinical models .

- Tracer techniques: Co-administer non-deuterated and deuterated forms with LC-MS/MS quantification to distinguish endogenous vs. exogenous metabolites .

- Ethical compliance: Follow guidelines for isotopic labeling in animal studies, including justification of deuterium use and minimization of isotopic waste .

Q. How should researchers design experiments to investigate the role of N-Phenylpropanamide-d3 in enzyme inhibition mechanisms?

A robust experimental design includes:

- Isothermal titration calorimetry (ITC): Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to compare deuterated vs. non-deuterated interactions .

- X-ray crystallography: Resolve structural changes in enzyme active sites induced by deuterium substitution .

- Kinetic assays: Use stopped-flow techniques to capture transient intermediates and quantify isotope effects on catalytic rates (kcat/Km) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.